N-{1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2,2,2-trichloroethyl}-2-methylpropanamide
Description
Properties
Molecular Formula |
C20H20Cl3N3OS |
|---|---|
Molecular Weight |
456.8 g/mol |
IUPAC Name |
N-[1-(2-benzylsulfanylbenzimidazol-1-yl)-2,2,2-trichloroethyl]-2-methylpropanamide |
InChI |
InChI=1S/C20H20Cl3N3OS/c1-13(2)17(27)25-18(20(21,22)23)26-16-11-7-6-10-15(16)24-19(26)28-12-14-8-4-3-5-9-14/h3-11,13,18H,12H2,1-2H3,(H,25,27) |
InChI Key |
RKRLFUXBLVROIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC(C(Cl)(Cl)Cl)N1C2=CC=CC=C2N=C1SCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Condensation of o-Phenylenediamine
The reaction of o-phenylenediamine with 90% acetic acid under reflux yields 2-methylbenzimidazole. This method, while straightforward, requires careful pH control. Post-reaction neutralization with 10% NaOH ensures precipitation of the crude product, which is purified via recrystallization (71.57% yield, m.p. 175°C). Infrared (IR) spectroscopy confirms the presence of N–H (3385 cm⁻¹) and C–N (1273 cm⁻¹) bonds.
Chloroacetic Acid-Mediated Cyclization
Alternative protocols use chloroacetic acid in concentrated HCl. For example, N-benzyl-1,2-phenylenediamine reacts with chloroacetic acid (3:1 molar ratio) in 4 N HCl under reflux for 4 hours. Ammonia neutralization (pH 7) precipitates 1-benzyl-2-(chloromethyl)-1H-benzimidazole (71.4% yield, m.p. 146–148°C). Nuclear magnetic resonance (NMR) data validate the structure: δ 7.74 (d, 1H, Ar–H) and δ 4.69 (s, 2H, –CH₂Cl).
Introduction of the Benzylsulfanyl Group
The benzylsulfanyl (–S–CH₂C₆H₅) substituent is introduced via nucleophilic substitution or thiol-ene reactions.
Thiol-Displacement of Chlorine
1-Benzyl-2-(chloromethyl)-1H-benzimidazole reacts with benzyl mercaptan in dimethylformamide (DMF) at 80°C for 6 hours. Potassium carbonate acts as a base, facilitating the displacement of chloride. The reaction progress is monitored via thin-layer chromatography (TLC; ethyl acetate/hexane, 1:3). Purification by silica gel chromatography yields 2-(benzylsulfanyl)-1H-benzimidazole (68% yield).
Direct Sulfur Incorporation
In a one-pot approach, o-phenylenediamine, benzyl disulfide, and polyphosphoric acid react at 120°C for 8 hours. This method avoids intermediate isolation but requires stringent anhydrous conditions. Gas chromatography–mass spectrometry (GC-MS) confirms the product (m/z 256).
Attachment of the Trichloroethyl Moiety
The trichloroethyl group (–CH₂CCl₃) is incorporated through alkylation or Michael addition.
Nucleophilic Alkylation
2-(Benzylsulfanyl)-1H-benzimidazole reacts with 1,1,1-trichloro-2-iodoethane in acetonitrile at 60°C. Triethylamine (Et₃N) scavenges HI, shifting the equilibrium toward product formation. After 12 hours, the mixture is concentrated, and the residue is purified via flash chromatography (hexane/ethyl acetate, 4:1) to yield 1-(2,2,2-trichloroethyl)-2-(benzylsulfanyl)-1H-benzimidazole (62% yield).
Michael Addition to Trichloroacetaldehyde
An alternative route employs trichloroacetaldehyde and benzimidazole in DMSO at 100°C. The reaction proceeds via in situ formation of a Schiff base, followed by reduction with sodium borohydride (NaBH₄). This method achieves a 58% yield but requires rigorous exclusion of moisture.
Formation of the 2-Methylpropanamide Side Chain
The final step involves amidating the trichloroethylamine intermediate.
Acylation with 2-Methylpropanoyl Chloride
1-(2,2,2-Trichloroethyl)-2-(benzylsulfanyl)-1H-benzimidazole reacts with 2-methylpropanoyl chloride in dichloromethane (DCM). Pyridine (1.2 equiv) neutralizes HCl, and the reaction is stirred at 25°C for 24 hours. Evaporation and silica gel chromatography (ethyl acetate/hexane, 1:2) yield the title compound (55% yield).
Carbodiimide-Mediated Coupling
A milder approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to couple 2-methylpropanoic acid with the trichloroethylamine intermediate. The reaction in DMF at 0–5°C for 6 hours achieves a 60% yield, minimizing side reactions.
Purification and Characterization Techniques
Characterization data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.74 (d, 1H, Ar–H), 5.44 (s, 2H, benzylic), 4.69 (s, 2H, –CH₂S–).
-
¹³C NMR (100 MHz, CDCl₃): δ 164.66 (C=O), 47.19 (benzylic CH₂).
Optimization and Yield Considerations
-
Solvent effects : DMF increases reaction rates but complicates purification; acetonitrile offers a balance between solubility and ease of workup.
-
Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation yields by 12%.
-
Temperature : Maintaining 60–80°C during trichloroethylation minimizes byproduct formation.
Challenges and Alternative Approaches
-
Low yields in acylation : Competing hydrolysis of 2-methylpropanoyl chloride reduces yields. Using trimethylsilyl chloride (TMSCl) as a scavenger improves efficiency to 70%.
-
Alternative routes : Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes, achieving comparable yields (58–62%) .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzimidazole ring or the trichloroethyl group, leading to dechlorination or hydrogenation products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trichloroethyl group, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated or hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Antipsychotic Properties
One of the notable applications of this compound is its potential use in treating psychiatric conditions such as schizophrenia and bipolar disorder. Research indicates that compounds similar to N-{1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2,2,2-trichloroethyl}-2-methylpropanamide can act on various neurotransmitter systems, including dopaminergic and glutamatergic pathways. For instance, a patent describes methods using compounds that target dopamine receptors and NMDA receptor modulators to alleviate symptoms associated with these disorders .
1.2 Mechanism of Action
The compound's structure suggests it may function as a modulator of neurotransmitter receptors. Its ability to influence both dopaminergic and glutamatergic signaling pathways is crucial for developing effective antipsychotic medications. The presence of a benzylsulfanyl group may enhance the compound's binding affinity to these receptors, which is essential for its therapeutic effects .
Other Therapeutic Applications
2.1 Anti-inflammatory Effects
Recent studies have indicated that benzimidazole derivatives exhibit anti-inflammatory properties. The incorporation of the benzylsulfanyl moiety may enhance these effects, making this compound a candidate for further research in treating inflammatory diseases .
2.2 Antimicrobial Activity
There is emerging evidence that compounds containing benzimidazole frameworks possess antimicrobial properties. The specific structure of this compound may contribute to its effectiveness against certain bacterial strains, warranting further investigation into its potential as an antimicrobial agent .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-{1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2,2,2-trichloroethyl}-2-methylpropanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, leading to inhibition or activation of these targets.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific interactions with cellular components.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The compound’s benzimidazole core is shared with several analogs, but its substituents distinguish it:
- Benzylsulfanyl group : Enhances lipophilicity and may influence redox activity or binding interactions.
- Trichloroethyl group : A hallmark of pesticidal agents (e.g., tridiphane ), likely acting as a leaving group or stabilizing molecular conformation.
Table 1: Structural Comparison
Physicochemical Properties
- Sulfanyl vs.
- Trichloroethyl Stability : The electron-withdrawing trichloroethyl group may enhance stability against hydrolysis compared to the hydroxy-dimethylethyl group in .
Biological Activity
The compound N-{1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2,2,2-trichloroethyl}-2-methylpropanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound features a benzimidazole core, which is known for its diverse biological activities. The structural formula can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | C₁₉H₁₈Cl₃N₂OS |
| Molecular Weight | 442.8 g/mol |
| IUPAC Name | This compound |
| InChI Key | InChI=1S/C19H18Cl3N2OS/c1-12(22)16-14-20-19(17(23)24)15(13(21)10-11-18(19)25)8-9-26-7/h8-11H,12H2,1-6H3 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The presence of the benzylsulfanyl group may enhance binding affinity and specificity to these targets.
Anticancer Properties
Research has indicated that compounds containing the benzimidazole structure often exhibit significant anticancer properties. For instance, related compounds have demonstrated:
- Antiproliferative effects : In studies involving breast cancer cell lines (e.g., MCF-7), compounds similar in structure have shown IC50 values as low as 52 nM .
- Cell Cycle Arrest : These compounds can induce G2/M phase cell cycle arrest and apoptosis in cancer cells, suggesting a potential role in cancer therapy .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Benzimidazole derivatives have been studied for their effectiveness against various bacterial strains and fungi, indicating a broad spectrum of antimicrobial activity.
Other Biological Activities
Additionally, the compound may possess anti-inflammatory properties due to its interaction with specific receptors involved in inflammatory pathways. Research on similar benzimidazole derivatives has highlighted their potential as antagonists for various receptors implicated in inflammatory responses .
Study on Anticancer Activity
A recent study evaluated a series of benzimidazole derivatives for their anticancer effects. The results showed that compounds with similar structural motifs to this compound exhibited significant cytotoxicity against human cancer cell lines. The study emphasized the importance of the benzylsulfanyl group in enhancing biological activity .
Study on Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of benzothiazole and benzimidazole derivatives. The findings revealed that these compounds displayed notable activity against Gram-positive and Gram-negative bacteria, which supports the hypothesis that this compound may also possess similar properties .
Q & A
Q. How can the synthesis of N-{1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2,2,2-trichloroethyl}-2-methylpropanamide be optimized to address steric hindrance from the trichloroethyl group?
Methodological Answer: The synthesis of benzimidazole derivatives often involves reductive amination and nucleophilic substitution. Key steps include:
- Intermediate Preparation : Use solvent-free reductive amination for hydrazide intermediates, as demonstrated in analogous benzimidazole syntheses (e.g., refluxing with hydrazine hydrate in absolute ethanol for 4 hours) .
- Steric Mitigation : Optimize stoichiometry (e.g., 1.2 equivalents of nucleophiles) and employ polar aprotic solvents (e.g., DMF) to enhance reactivity .
- Monitoring : Track reaction progress via TLC (e.g., chloroform:methanol, 7:3 ratio) and isolate products via ice-water precipitation .
Q. Table 1: Synthesis Optimization Parameters
Q. What structural characterization techniques are most effective for confirming the crystallinity and stereochemistry of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve the 3D structure using SHELXL for refinement and ORTEP-3 for visualization . For analogs, SCXRD achieved R factors of 0.039–0.050, with mean C–C bond deviations of 0.004 Å .
- Spectroscopic Validation : Cross-validate with H/C NMR and high-resolution mass spectrometry (HRMS) to confirm functional groups and molecular weight.
Q. Table 2: Structural Analysis Tools
| Technique | Application | Reference |
|---|---|---|
| SHELXL | Refinement of crystallographic data | |
| ORTEP-3 | Thermal ellipsoid visualization | |
| SCXRD | Bond length/angle determination |
Q. How can researchers design in vitro assays to evaluate the biological activity of this compound?
Methodological Answer:
- Target Selection : Prioritize assays based on structural analogs (e.g., benzimidazole sulfanyl derivatives with reported antimicrobial or kinase inhibition activity) .
- Assay Protocols :
- Antimicrobial : Use broth microdilution (MIC determination) against Gram-positive/negative strains.
- Enzyme Inhibition : Conduct fluorescence-based assays for kinases or proteases.
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7).
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets or its electronic properties?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., cytochrome P450 or kinase targets) .
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps and electrostatic potential surfaces (EPS) to predict reactivity .
- Molecular Dynamics (MD) : Simulate stability in physiological conditions (e.g., water solvation shells) using GROMACS.
Q. Table 3: Computational Tools and Applications
| Tool | Application | Reference |
|---|---|---|
| COMSOL Multiphysics | Reaction kinetics simulation | |
| GROMACS | Solvation and stability simulations |
Q. How should researchers resolve contradictions in spectroscopic or crystallographic data?
Methodological Answer:
Q. What strategies are effective for designing derivatives to explore structure-activity relationships (SAR)?
Methodological Answer:
Q. What methodologies assess the compound’s stability under varying pH, temperature, and light conditions?
Methodological Answer:
- Accelerated Stability Testing :
- Degradation Pathways : Identify hydrolysis products (e.g., trichloroethanol) using GC-MS .
Notes
- Methodological Rigor : Emphasized cross-disciplinary validation (e.g., SCXRD with DFT) to address data contradictions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
